molecular formula C17H25NO3Si B14803272 Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate

Cat. No.: B14803272
M. Wt: 319.5 g/mol
InChI Key: LSBNMXIPLRWVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an ethyl ester group, a trimethylsilyl-protected ethoxy group, and an indole core structure. The trimethylsilyl group is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups like trimethylsilyl is crucial in multi-step syntheses to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-methanol.

    Substitution: 1-((2-(hydroxy)ethoxy)methyl)-1H-indole-2-carboxylate.

Scientific Research Applications

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate is largely dependent on its chemical structure. The indole core can interact with various biological targets, including enzymes and receptors. The trimethylsilyl group serves as a protecting group, allowing for selective reactions at other functional groups. Upon deprotection, the hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate can be compared with other similar compounds:

This compound stands out due to its combination of an indole core, an ethyl ester group, and a trimethylsilyl-protected hydroxyl group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C17H25NO3Si

Molecular Weight

319.5 g/mol

IUPAC Name

ethyl 1-(2-trimethylsilylethoxymethyl)indole-2-carboxylate

InChI

InChI=1S/C17H25NO3Si/c1-5-21-17(19)16-12-14-8-6-7-9-15(14)18(16)13-20-10-11-22(2,3)4/h6-9,12H,5,10-11,13H2,1-4H3

InChI Key

LSBNMXIPLRWVPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1COCC[Si](C)(C)C

Origin of Product

United States

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